4-(2-pyridin-4-yloxyethoxy)pyridine
Description
Properties
IUPAC Name |
4-(2-pyridin-4-yloxyethoxy)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-5-13-6-2-11(1)15-9-10-16-12-3-7-14-8-4-12/h1-8H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRCWJXNJBQORGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1OCCOC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50619500 | |
| Record name | 4,4'-[Ethane-1,2-diylbis(oxy)]dipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50619500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50789-62-3 | |
| Record name | 4,4'-[Ethane-1,2-diylbis(oxy)]dipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50619500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-pyridin-4-yloxyethoxy)pyridine typically involves the reaction of 4-hydroxypyridine with 2-bromoethanol to form 4-(2-hydroxyethoxy)pyridine. This intermediate is then reacted with 4-chloropyridine under basic conditions to yield the final product. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
4-(2-pyridin-4-yloxyethoxy)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine rings to piperidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce piperidine derivatives .
Scientific Research Applications
4-(2-pyridin-4-yloxyethoxy)pyridine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound can be used in the production of materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 4-(2-pyridin-4-yloxyethoxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Substituent Diversity and Physicochemical Properties
The table below compares key physicochemical parameters of 4-(2-pyridin-4-yloxyethoxy)pyridine with structurally related pyridine derivatives:
Key Observations :
- Ether vs.
- Chlorinated Analogs : Chlorine substituents in compounds like those from increase molecular weight (466–545 g/mol) and melting points (268–287°C), suggesting enhanced crystallinity and stability .
Biological Activity
4-(2-Pyridin-4-yloxyethoxy)pyridine, identified by its CAS number 50789-62-3, is a pyridine derivative that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C12H12N2O2, which features a pyridine ring substituted with an ether group. This structural configuration is significant for its biological interactions.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains.
- Anticancer Potential : The compound is being investigated for its ability to inhibit cancer cell proliferation, particularly in relation to receptor tyrosine kinases such as c-Met and VEGFR-2, which are implicated in tumor growth and angiogenesis.
The biological activity of this compound is believed to stem from its interaction with specific molecular targets. For instance:
- Receptor Interaction : It may bind to and inhibit receptor tyrosine kinases, disrupting signaling pathways essential for cancer cell survival and proliferation.
- Cell Membrane Interaction : The compound's hydrophobic properties allow it to integrate into cellular membranes, potentially altering membrane fluidity and affecting cellular signaling.
Table 1: Summary of Biological Activities
| Activity Type | Findings | Reference |
|---|---|---|
| Antimicrobial | Active against specific bacterial strains | |
| Anticancer | Inhibits c-Met and VEGFR-2 | |
| Mechanism of Action | Binds to receptor tyrosine kinases |
Case Studies
- Anticancer Study : A study focused on dual inhibitors for c-Met and VEGFR-2 reported that compounds similar to this compound showed significant inhibition in cancer cell lines, indicating its potential as a therapeutic agent in oncology .
- Antimicrobial Evaluation : In vitro tests demonstrated that this compound exhibited antimicrobial effects against Gram-positive bacteria, suggesting its possible application in treating bacterial infections .
Q & A
Q. What are the optimal synthetic routes for 4-(2-pyridin-4-yloxyethoxy)pyridine, and what reaction conditions are critical for high yields?
- Methodological Answer : The synthesis of pyridine ether derivatives often involves nucleophilic substitution or coupling reactions. For example, ether linkages can be formed using alcohols and halides under basic conditions (e.g., NaOH in dichloromethane, as seen in analogous pyridine ether syntheses) . Palladium-catalyzed cross-coupling reactions (e.g., Stille or Suzuki couplings) are also effective for introducing aryl/heteroaryl groups. A key step is maintaining anhydrous conditions and controlled temperatures (60–80°C) to prevent side reactions. Catalytic systems like Pd(OAc)₂ with ligands (e.g., PPh₃) enhance efficiency .
Q. How can researchers characterize the structural purity of this compound?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- NMR (¹H/¹³C): Confirm the presence of pyridyl protons (δ 7.2–8.5 ppm) and ethoxy linker signals (δ 3.5–4.5 ppm).
- HPLC-MS : Assess purity (>95%) and detect impurities (e.g., unreacted precursors).
- X-ray crystallography : Resolve crystal structure for absolute configuration validation, as demonstrated for related pyridine derivatives .
Q. What safety precautions are essential when handling this compound in the lab?
- Methodological Answer :
- Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation .
- Store in sealed containers under inert gas (N₂/Ar) to prevent moisture-induced degradation .
- Follow emergency protocols for spills: neutralize with sand, then wash with ethanol/water .
Advanced Research Questions
Q. How can reaction mechanisms for palladium-catalyzed functionalization of this compound be validated?
- Methodological Answer :
- Kinetic studies : Monitor reaction progress via in-situ FTIR or LC-MS to identify intermediates.
- DFT calculations : Model transition states to predict regioselectivity in cross-coupling reactions .
- Isotopic labeling : Use deuterated reagents to trace proton transfer pathways in ether formation .
Q. What strategies resolve contradictions in spectroscopic data for pyridine ether derivatives?
- Methodological Answer :
- 2D NMR (COSY, NOESY) : Differentiate overlapping signals in complex mixtures (e.g., rotamers from ethoxy linkers) .
- Variable-temperature NMR : Identify dynamic processes (e.g., ring-flipping) that obscure peak splitting .
- Comparative analysis : Cross-reference with databases (e.g., PubChem) for known analogs .
Q. How can environmental stability and decomposition pathways of this compound be evaluated?
- Methodological Answer :
- Accelerated aging studies : Expose the compound to UV light, humidity, and heat (40–60°C) to simulate long-term storage .
- LC-QTOF-MS : Identify degradation products (e.g., hydrolyzed pyridines or oxidized ethoxy chains) .
- Surface adsorption assays : Use microspectroscopic imaging to assess interactions with labware materials (e.g., glass vs. plastic) .
Q. What functionalization strategies enhance the bioactivity of this compound?
- Methodological Answer :
- Substitution at the pyridine ring : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) via electrophilic aromatic substitution to modulate electronic properties .
- Click chemistry : Attach bioactive moieties (e.g., triazoles) using CuAAC reactions for targeted drug delivery .
- Metal coordination : Synthesize Pd(II) or Ru(II) complexes to exploit anticancer or catalytic activity .
Methodological Challenges and Solutions
Q. How can researchers optimize solvent systems for reactions involving this compound?
- Answer :
- Screen solvents (DMF, THF, MeCN) for solubility using Hansen parameters.
- Additives like LiCl (5–10 mol%) improve polar aprotic solvent efficiency in coupling reactions .
Q. What advanced techniques quantify trace impurities in this compound batches?
- Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
